S1P2 Antagonist Potency: A Moderate Profile Distinct from High-Potency JTE-013
This compound exhibits moderate S1P2 antagonist activity (IC50 = 690 nM on rat S1P2, 2,800 nM on human S1P2) in a calcium mobilization assay [1]. In contrast, the well-known S1P2 antagonist JTE-013 shows potent activity (IC50 = 17 nM on human S1P2, 22 nM on rat S1P2) in a radioligand binding assay . The 40-fold (rat) and 165-fold (human) potency difference positions the target compound as a tool for dissecting partial versus full antagonism at S1P2.
| Evidence Dimension | S1P2 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 690 nM (rat S1P2), 2,800 nM (human S1P2) |
| Comparator Or Baseline | JTE-013: IC50 = 17 nM (human S1P2), 22 nM (rat S1P2) |
| Quantified Difference | 40-fold weaker on rat; 165-fold weaker on human |
| Conditions | Target compound: Ca²⁺ level by FURA-2AM dye fluorescence in CHO cells. Comparator: radiolabeled S1P binding inhibition in S1P2-transfected CHO membranes. |
Why This Matters
This potency range may be preferable for studies requiring subtler S1P2 modulation, avoiding the full receptor suppression seen with JTE-013.
- [1] BindingDB. Antagonist activity at rat/human S1P2 for CHEMBL3618190. View Source
